ARP 101
Overview
Description
Mechanism of Action
Target of Action
ARP 101 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound interacts with its target, MMP-2, by inhibiting its activity. This inhibition is highly selective, with this compound displaying approximately 600-fold selectivity over MMP-1 . The IC50 values are 0.81 nM for MMP-2 and 486 nM for MMP-1 .
Biochemical Pathways
The inhibition of MMP-2 by this compound affects the degradation of the extracellular matrix, a key process in various physiological and pathological events. In addition, this compound induces autophagy-associated cell death in cancer cells . It effectively induces the formation of autophagosomes and the conversion of LC3I into LC3II .
Pharmacokinetics
It is soluble to 100 mm in dmso and to 25 mm in ethanol , which suggests that it could be administered in a suitable solvent for optimal bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of MMP-2 activity, leading to changes in extracellular matrix degradation. This can have significant effects in various contexts, such as slowing the progression of diseases like arthritis and cancer. In cancer cells, this compound induces autophagy-associated cell death .
Biochemical Analysis
Biochemical Properties
ARP 101 interacts with the enzyme MMP-2, inhibiting its function . This interaction impacts the extracellular matrix (ECM) proteolysis and activation of latent MMPs . This compound also influences autophagy signaling in human hepatoma and glioblastoma cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It inhibits the activation of proMMP-2 and triggers the formation of MT1-MMP oligomers that require trafficking to the plasma membrane . This compound also induces cell autophagy, as reflected by increased formation of acidic vacuole organelles, LC3 puncta, and autophagy-related protein ATG9 transcription .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of MMP-2, a key enzyme involved in the breakdown of the extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . This compound effectively induces the formation of autophagosome and conversion of LC3I into LC3II .
Metabolic Pathways
This compound is involved in the metabolic pathway of autophagy, a cellular process that removes unnecessary or dysfunctional components . It induces the formation of autophagosome and conversion of LC3I into LC3II, key steps in the autophagy pathway .
Subcellular Localization
Given its role in autophagy, it is likely that this compound may be localized to autophagosomes within the cell
Preparation Methods
The synthesis of ARP 101 involves several steps, starting with the preparation of the key intermediate, ®-N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide. This intermediate is synthesized through a series of reactions, including sulfonylation, amidation, and hydroxylation . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out at controlled temperatures . Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities .
Chemical Reactions Analysis
ARP 101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can result in the formation of amines and alcohols .
Scientific Research Applications
ARP 101 has a wide range of scientific research applications. In chemistry, it is used as a selective inhibitor of MMP-2, which is involved in the breakdown of extracellular matrix in normal physiological processes and disease processes . In biology, this compound is used to study the role of MMP-2 in various cellular processes, including cell migration, invasion, and apoptosis . In medicine, this compound is being investigated for its potential therapeutic applications in cancer treatment, as it can induce autophagy-associated cell death in cancer cells . Additionally, this compound has applications in the industry, particularly in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
ARP 101 is unique in its high selectivity for MMP-2 compared to other similar compounds. For example, this compound has a 600-fold selectivity for MMP-2 over MMP-1, with IC50 values of 0.81 nM and 486 nM, respectively . Other similar compounds include compound a and CGS 27023A, which have lower selectivity and potency compared to this compound . Additionally, this compound is more potent than other MMP inhibitors such as Prinomastat and CGS 27023A, with a 15.3 and 24.7 times higher potency, respectively .
Properties
IUPAC Name |
(2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZVIWCMGVHGV-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461471 | |
Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849773-64-4 | |
Record name | (2R)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARP 101 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.